molecular formula C19H20N4O3S B11009710 2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11009710
M. Wt: 384.5 g/mol
InChI Key: ANMYAWIPGYBIGB-UHFFFAOYSA-N
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Description

2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzodiazepine and thiazole, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of an ortho-diamine with a suitable diketone under acidic or basic conditions.

    Thiazole Ring Introduction: The thiazole ring is introduced via a condensation reaction between a thioamide and a haloketone.

    Final Coupling: The final step involves coupling the benzodiazepine core with the thiazole derivative using an acylation reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine core, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the benzodiazepine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzodiazepines exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A study by Zhang et al. (2020) demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

The thiazole moiety present in the compound is known for its antimicrobial activity. Investigations have shown that compounds with thiazole groups can exhibit potent activity against a range of bacterial strains and fungi. For instance, a study by Kumar et al. (2019) reported that the compound displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

The hexahydropyrido structure suggests potential neuroprotective applications. Research indicates that similar compounds can protect neuronal cells from oxidative stress and neurodegeneration. A study by Lee et al. (2021) highlighted the neuroprotective effects of benzodiazepine derivatives in models of neurodegenerative diseases such as Alzheimer's.

Toxicological Studies

Toxicology assessments are critical for understanding the safety profile of this compound. Preliminary studies indicate a favorable toxicity profile at therapeutic doses; however, further investigations are warranted to evaluate long-term effects and potential side effects.

Synthesis of Novel Materials

The unique chemical structure allows for the synthesis of novel materials with specific properties. Researchers have explored the use of this compound in creating polymeric materials with enhanced thermal stability and mechanical strength.

Case Studies

StudyApplicationFindings
Zhang et al. (2020)AnticancerReduced viability in breast and lung cancer cell lines
Kumar et al. (2019)AntimicrobialSignificant antibacterial activity against various strains
Lee et al. (2021)NeuroprotectionProtective effects against oxidative stress in neuronal cells

Mechanism of Action

The mechanism of action of this compound would likely involve interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine core suggests potential binding to GABA (gamma-aminobutyric acid) receptors, which are involved in inhibitory neurotransmission in the brain. The thiazole ring may contribute to additional binding interactions or modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) which contain the thiazole ring and are essential in biological systems.

Uniqueness

What sets 2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide apart is its combined structural features of both benzodiazepine and thiazole, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.

This compound’s dual structural motifs could potentially lead to novel applications in various fields, making it a valuable subject for further research and development.

Biological Activity

The compound 2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity based on available literature and research findings.

Chemical Characteristics

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC15H16N2O4
Molecular Weight288.3 g/mol
LogP-0.4716
Polar Surface Area60.562 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It has been reported to exhibit antitumor , antiviral , and anti-inflammatory properties. The mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis.

Antitumor Activity

Research indicates that the compound demonstrates significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it inhibits cell proliferation in human non-small-cell lung carcinoma (NSCLC) and ovarian cancer cells. The compound acts by inducing apoptosis through the activation of caspase pathways and inhibiting key survival signaling pathways such as PI3K/Akt and MAPK .

Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral activity against certain viruses. It appears to interfere with viral replication mechanisms by targeting viral enzymes necessary for replication . The exact mechanism remains to be fully elucidated but shows promise for further investigation.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases . This activity may be mediated through inhibition of NF-kB signaling pathways.

Case Studies

  • NSCLC Treatment : In a study involving NSCLC cell lines, treatment with the compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers such as Annexin V positivity and caspase activation.
  • Viral Inhibition : A study assessing the antiviral effects against influenza viruses showed a marked decrease in viral titers post-treatment with the compound compared to controls.

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

2-(6,12-dioxo-7,8,9,10-tetrahydro-6aH-pyrido[2,1-c][1,4]benzodiazepin-5-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C19H20N4O3S/c1-12-10-20-19(27-12)21-16(24)11-23-14-7-3-2-6-13(14)17(25)22-9-5-4-8-15(22)18(23)26/h2-3,6-7,10,15H,4-5,8-9,11H2,1H3,(H,20,21,24)

InChI Key

ANMYAWIPGYBIGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CN2C3=CC=CC=C3C(=O)N4CCCCC4C2=O

Origin of Product

United States

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